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Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is an exceptionally potent second

messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a crucial

role in a myriad of cellular processes. The molecular mechanisms governing NAADP-mediated

signaling have long been a subject of intense research, particularly the identity of its direct

binding partners. Recently, Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm

protein 12 (LSM12) have been identified as key NAADP-binding proteins. These proteins act as

essential adaptors, conferring NAADP sensitivity to the two-pore channels (TPCs), the ion

channels responsible for Ca²⁺ release from endolysosomal stores. This technical guide

provides a comprehensive overview of the structural and functional characteristics of JPT2 and

LSM12, with a focus on quantitative binding data, detailed experimental protocols, and the

visualization of associated signaling pathways and experimental workflows. This document is

intended to serve as a valuable resource for researchers in the field of calcium signaling and

drug development professionals targeting this pathway.

Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a powerful Ca²⁺-mobilizing

messenger that operates at nanomolar concentrations to release Ca²⁺ from acidic intracellular

stores like endosomes and lysosomes[1][2][3][4]. This signaling pathway is integral to diverse

physiological processes, and its dysregulation has been implicated in various diseases[1].
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Unlike other Ca²⁺-mobilizing messengers, NAADP does not directly bind to the ion channels it

gates, the two-pore channels (TPCs)[1][2][3]. Instead, its action is mediated by accessory

binding proteins[1][5].

Through pioneering techniques such as photoaffinity labeling with 'clickable' NAADP-based

photoprobes and affinity purification coupled with quantitative proteomics, two proteins have

been independently identified as bona fide NAADP receptors: Jupiter microtubule-associated

homolog 2 (JPT2), also known as HN1L, and Like-Sm protein 12 (LSM12)[5][6][7]. Both JPT2

and LSM12 are relatively small proteins that bind NAADP with high affinity and are essential for

NAADP-evoked Ca²⁺ release[8]. They are believed to form a complex with TPCs, thereby

conferring NAADP sensitivity to the channels[6][7].

This guide aims to consolidate the current understanding of the structural and functional

aspects of JPT2 and LSM12, providing a technical resource for researchers investigating this

critical signaling pathway.

Quantitative Data Presentation
The following tables summarize the quantitative data available for the binding of NAADP and its

analogue NADP to JPT2 and LSM12.

Table 1: Binding Affinities (Kd) of NAADP to JPT2 and LSM12

Protein Ligand
Binding
Affinity (Kd)

Method Source

JPT2 NAADP 5.7 ± 1.8 nM
Biolayer

Interferometry
[1]

LSM12 NAADP 2.0 ± 0.4 nM
Biolayer

Interferometry
[1]

LSM12 NAADP ~20 nM
Radioligand

Binding Assay
[9]

LSM12 NAADP ~20–30 nM Not Specified [8]

LSM12 NAADP ~30 nM Not Specified [2][10]
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Table 2: Inhibitory Concentrations (IC50) for NAADP and NADP

Protein Competitor IC50 Method Source

JPT2 NAADP 1.1 ± 0.1 nM
[³²P]-NAADP

Displacement
[1]

JPT2 NADP 53 ± 9 nM
[³²P]-NAADP

Displacement
[1]

LSM12 NAADP 0.70 ± 0.1 nM
[³²P]-NAADP

Displacement
[1]

LSM12 NADP 126 ± 36 nM
[³²P]-NAADP

Displacement
[1]

Table 3: Selectivity of JPT2 and LSM12 for NAADP over NADP

Protein
Selectivity (NAADP over
NADP)

Source

JPT2 ~10-fold [1]

LSM12 ~55-fold [1]

Structural Analysis
To date, no high-resolution experimental structures of JPT2 or LSM12 in complex with NAADP

have been deposited in the Protein Data Bank. However, structural models predicted by

AlphaFold provide valuable insights into their potential three-dimensional conformations[11][12]

[13][14][15][16][17][18].

JPT2: JPT2 is predicted to be an intrinsically disordered protein. This lack of a stable tertiary

structure may be crucial for its function, allowing it to adopt different conformations upon

binding to NAADP and interacting with TPCs.

LSM12: LSM12 belongs to the "Like-Sm" family of proteins, which are known to be involved in

RNA processing. The AlphaFold model of LSM12 suggests a well-defined structure containing
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an Lsm domain, which is responsible for NAADP binding[8][9].

The absence of experimental structural data represents a significant gap in our understanding

of how these proteins recognize NAADP with such high affinity and selectivity, and how they

subsequently interact with and activate TPCs. Future structural studies, potentially using X-ray

crystallography or cryo-electron microscopy, will be critical to elucidate these molecular details.

Experimental Protocols
This section details the core methodologies for key experiments used in the study of JPT2 and

LSM12.

Radioligand Binding Assay for NAADP
This protocol is adapted from methodologies described in the literature for measuring the

binding of radiolabeled NAADP to its binding proteins[19][20][21][22].

Objective: To determine the binding affinity and specificity of NAADP for JPT2 and LSM12.

Materials:

[³²P]-NAADP (synthesized from [³²P]-NAD)

Purified recombinant JPT2 or LSM12 protein

Unlabeled NAADP and NADP

Binding buffer (e.g., 20 mM HEPES, 250 mM potassium gluconate, 250 mM N-methyl-d-

glucamine, 1 mM MgCl₂, pH 7.2)

Multi-well filtration apparatus with PVDF membranes

Phosphorimager

Procedure:

Protein Preparation: Purified recombinant JPT2 or LSM12 is diluted in binding buffer to the

desired concentration.
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Competition Assay Setup: A fixed concentration of [³²P]-NAADP (e.g., ~0.33 nM) is incubated

with the recombinant protein in the presence of increasing concentrations of unlabeled

NAADP or NADP.

Incubation: The reaction mixtures are incubated on ice for a defined period (e.g., 90 minutes)

to reach binding equilibrium.

Filtration: The incubation mixtures are rapidly filtered through PVDF membranes using a

multi-well filtration apparatus. The membranes are then washed with ice-cold binding buffer

to remove unbound radioligand.

Detection: The amount of bound [³²P]-NAADP retained on the membranes is quantified using

a phosphorimager.

Data Analysis: The data are plotted as the percentage of specific binding versus the

concentration of the unlabeled competitor. IC50 values are determined by fitting the data to a

sigmoidal dose-response curve. Kd values can be calculated from the IC50 values using the

Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) of JPT2/LSM12 and
TPCs
This protocol outlines the general steps for investigating the interaction between JPT2/LSM12

and TPCs in a cellular context[23][24][25][26][27].

Objective: To determine if JPT2 or LSM12 physically associate with TPC1 or TPC2 in cells.

Materials:

Cell line expressing tagged versions of TPCs (e.g., TPC1-GFP, TPC2-GFP) and endogenous

or overexpressed JPT2/LSM12.

Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA,

0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

Antibody specific to the tag on the TPC (e.g., anti-GFP antibody) or to JPT2/LSM12.
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Protein A/G magnetic beads.

Wash buffer (similar to lysis buffer, may have lower detergent concentration).

Elution buffer (e.g., SDS-PAGE sample buffer).

Western blotting reagents.

Procedure:

Cell Lysis: Cells are harvested and lysed in ice-cold Co-IP lysis buffer. The lysate is cleared

by centrifugation to remove cellular debris.

Immunoprecipitation: The specific antibody is added to the cleared lysate and incubated with

gentle rotation at 4°C for several hours to overnight to allow for the formation of antibody-

antigen complexes.

Complex Capture: Protein A/G magnetic beads are added to the lysate and incubated for

another 1-2 hours to capture the antibody-antigen complexes.

Washing: The beads are collected using a magnetic stand and washed several times with

wash buffer to remove non-specific binding proteins.

Elution: The bound proteins are eluted from the beads by resuspending them in elution buffer

and heating.

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting

using antibodies against the TPC tag and JPT2 or LSM12.

Calcium Imaging of NAADP-Evoked Signaling
This protocol provides a general framework for measuring changes in intracellular Ca²⁺

concentration in response to NAADP[4][28][29][30][31].

Objective: To assess the functional requirement of JPT2 and LSM12 for NAADP-mediated Ca²⁺

release.

Materials:
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Live cells (e.g., wild-type, JPT2-knockout, or LSM12-knockout).

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM) or genetically encoded Ca²⁺ sensor.

NAADP.

Microinjection apparatus or cell-permeant NAADP analogue (NAADP-AM).

Fluorescence microscope equipped for live-cell imaging.

Procedure:

Cell Loading: Cells are loaded with a Ca²⁺ indicator dye according to the manufacturer's

instructions.

Baseline Measurement: The basal intracellular Ca²⁺ level is recorded by acquiring

fluorescence images over a short period before stimulation.

NAADP Stimulation: NAADP is introduced into the cells, typically via microinjection due to its

impermeability across the cell membrane. Alternatively, a cell-permeant version like NAADP-

AM can be added to the extracellular medium.

Calcium Measurement: Changes in intracellular Ca²⁺ concentration are monitored by

continuously recording the fluorescence intensity of the Ca²⁺ indicator.

Data Analysis: The change in fluorescence intensity over time is quantified and presented as

a ratio (for ratiometric dyes like Fura-2) or as a fold-change relative to the baseline. The

amplitude and kinetics of the Ca²⁺ response are compared between different cell types (e.g.,

wild-type vs. knockout) to determine the role of JPT2 or LSM12.

Mandatory Visualizations
Signaling Pathway Diagram
Caption: NAADP signaling pathway involving JPT2 and LSM12.

Experimental Workflow Diagram
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Workflow for Identification of NAADP Binding Proteins

Cell Lysate Preparation

Affinity Purification
(Immobilized NAADP)

Elution of
Binding Proteins

SDS-PAGE

Mass Spectrometry
(e.g., LC-MS/MS)

Protein Identification
(JPT2, LSM12)

Click to download full resolution via product page

Caption: Experimental workflow for identifying NAADP binding proteins.

Conclusion
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The identification of JPT2 and LSM12 as bona fide NAADP-binding proteins represents a major

advancement in the field of calcium signaling. These proteins are now understood to be critical

components of the NAADP receptor complex, mediating the activation of TPCs and the

subsequent release of Ca²⁺ from acidic stores. While significant progress has been made in

characterizing their binding kinetics and functional roles, a detailed structural understanding of

their interaction with NAADP and TPCs remains a key area for future research. The

experimental protocols and data presented in this guide provide a solid foundation for further

investigation into this important signaling pathway, which holds promise for the development of

novel therapeutic agents targeting a range of human diseases.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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